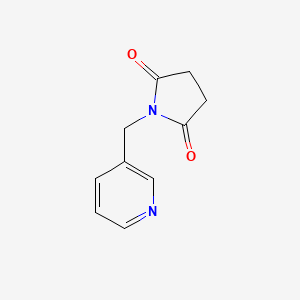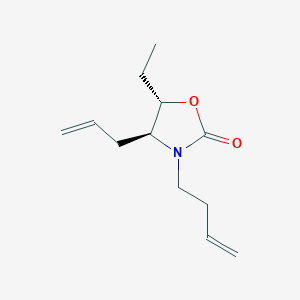
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Allyl and Butenyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides or through cross-coupling reactions such as the Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl and butenyl groups can be oxidized to form epoxides or diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The allyl and butenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its chiral nature and biological activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-methyloxazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-propyloxazolidin-2-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is unique due to its specific chiral centers and the presence of both allyl and butenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
(4S,5S)-3-but-3-enyl-5-ethyl-4-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H19NO2/c1-4-7-9-13-10(8-5-2)11(6-3)15-12(13)14/h4-5,10-11H,1-2,6-9H2,3H3/t10-,11-/m0/s1 |
InChIキー |
FTWVGAWHNDRJJS-QWRGUYRKSA-N |
異性体SMILES |
CC[C@H]1[C@@H](N(C(=O)O1)CCC=C)CC=C |
正規SMILES |
CCC1C(N(C(=O)O1)CCC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


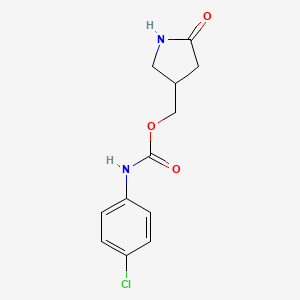
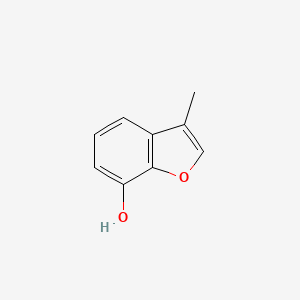

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
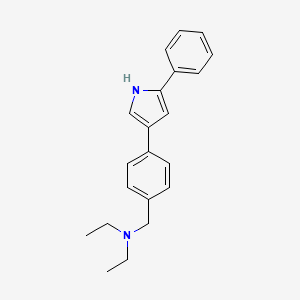
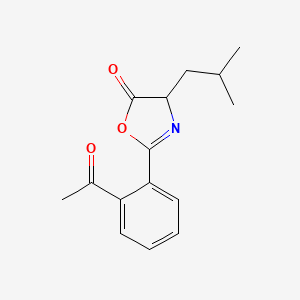
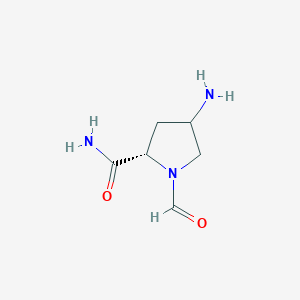
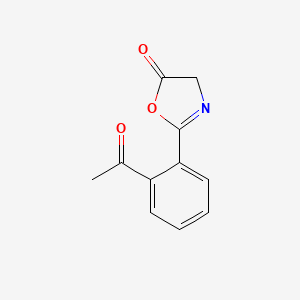
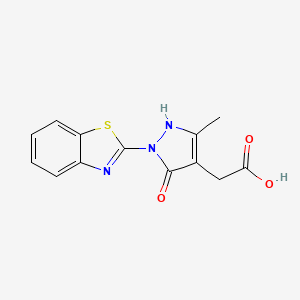
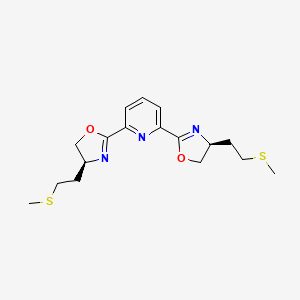
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
